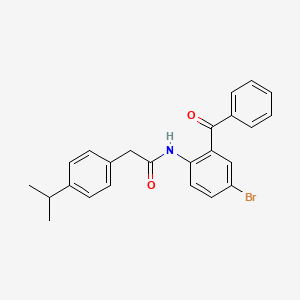

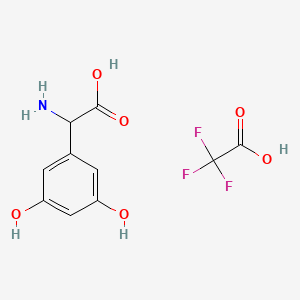

8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex purine derivatives often involves multi-step reactions, targeting specific functionalities and structural motifs. For instance, the synthesis of similar purine derivatives has been detailed in literature, showcasing the versatility of methods such as nucleophilic substitution reactions for introducing various substituents into the purine ring. Khaliullin and Shabalina (2020) discussed an unusual reaction involving 8-bromo-substituted purine diones, highlighting the intricate balance of reaction conditions required to achieve desired products (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity and interaction with other molecules. Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the arrangement of atoms and the spatial configuration of the molecule. Such analyses are essential for understanding the molecular basis of the compound's properties and reactivity. For example, Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in a related purine derivative, revealing insights into its structural characteristics and potential applications (Shukla et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives, including the subject compound, involves a wide range of reactions, such as nucleophilic substitution, addition, and electrophilic aromatic substitution. These reactions are influenced by the purine's electronic structure, substituents, and steric factors. Gavrilova et al. (2012) explored the bromination and electrochemical reduction of related compounds, shedding light on the reactivity and potential chemical transformations of purine derivatives (Gavrilova et al., 2012).

Applications De Recherche Scientifique

Scientific Research Applications

High-Performance Thin-Layer Chromatography (HPTLC) in Drug Analysis

High-performance thin-layer chromatography (HPTLC) has been developed for the determination of linagliptin, a drug used for diabetes treatment, showcasing the potential of HPTLC in analyzing similar complex organic compounds in pharmaceutical formulations. This method is highlighted for its specificity, sensitivity, and capability in stability-indicating assays, which could be applicable to the analysis of the compound (Rode & Tajne, 2021).

Electrochemical Technology with Ionic Liquids

Research on electrochemical technology utilizing room-temperature ionic liquids, including haloaluminate ionic liquids, provides insights into the use of such methodologies for electroplating and energy storage. This suggests potential research applications for structurally complex compounds in creating novel ionic liquid mixtures for enhanced electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their chemical properties and potential risks, sheds light on environmental and safety considerations in the use and study of brominated organic compounds. This research underlines the importance of understanding the environmental fate and potential toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Antifungal Pharmacophore Development

A review focused on small molecules tested against Fusarium oxysporum highlights the development of antifungal pharmacophores, indicating the potential for structurally complex purine derivatives to serve as leads in antifungal drug discovery. Such studies illustrate the application of chemical synthesis and structure-activity relationship (SAR) analysis in targeting fungal pathogens (Kaddouri et al., 2022).

Bioactive Nucleobases and Nucleosides

Research on bioactive furanyl- or thienyl-substituted nucleobases and nucleosides, including their analogues, demonstrates the significance of heteroaromatic substituents in medicinal chemistry. This encompasses a wide range of activities such as antiviral, antitumor, and antimycobacterial properties, suggesting the relevance of detailed structural modification in enhancing biological activity (Ostrowski, 2022).

Propriétés

IUPAC Name |

8-bromo-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN8O2S/c1-22-12-11(13(26)23(2)16(22)27)24(14(17)18-12)8-9-28-15-19-20-21-25(15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFCEZMOUCJHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)